N-cyclopropyl-6-(3-{[(2-hydroxy-5-methylphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide
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Overview
Description
N-cyclopropyl-6-(3-{[(2-hydroxy-5-methylphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide is a chemical compound extensively used in scientific research due to its diverse applications. This compound possesses unique properties that make it invaluable in various fields, including pharmaceutical studies, chemical synthesis, and biological investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-(3-{[(2-hydroxy-5-methylphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-6-(3-{[(2-hydroxy-5-methylphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-cyclopropyl-6-(3-{[(2-hydroxy-5-methylphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-6-(3-{[(2-hydroxy-5-methylphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions are complex and may include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- N-{3-[Cyclopropyl(2-hydroxy-4-oxo-5,6,7,8,9,10-hexahydro-4H-cycloocta[b]pyran-3-yl)methyl]phenyl}-4-(trifluoromethoxy)benzenesulfonamide .
- Other nicotinamide derivatives with similar structural features.
Uniqueness
N-cyclopropyl-6-(3-{[(2-hydroxy-5-methylphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its cyclopropyl and pyrrolidinyl moieties contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclopropyl-6-[3-[(2-hydroxy-5-methylphenyl)methylamino]pyrrolidin-1-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14-2-6-19(26)16(10-14)12-22-18-8-9-25(13-18)20-7-3-15(11-23-20)21(27)24-17-4-5-17/h2-3,6-7,10-11,17-18,22,26H,4-5,8-9,12-13H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUZAKKDRVGXPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2CCN(C2)C3=NC=C(C=C3)C(=O)NC4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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